REACTION_SMILES
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[C:13](=[O:14])=[O:15].[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:16][CH2:17][O:18][CH2:19][CH3:20].[Cl:1][c:2]1[s:3][cH:4][cH:5][c:6]1[Br:7]>>[Cl:1][c:2]1[s:3][cH:4][cH:5][c:6]1[C:13](=[O:14])[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1sccc1Br
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Name
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Type
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product
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Smiles
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O=C(O)c1ccsc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |